Cas no 944328-72-7 (4,4-Difluorobutanoic acid)
4,4-Difluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Difluorobutanoic acid
- 4,4-Difluoro-butyric acid
- AKOS006309554
- BS-12960
- P19183
- DTXSID40610889
- 4,4-DIFLUOROBUTANOICACID
- F8880-4978
- MFCD11110319
- CS-0375270
- OGJQPONSXZLNJW-UHFFFAOYSA-N
- SCHEMBL1032360
- 944328-72-7
- EN300-90871
- SY357807
-
- MDL: MFCD11110319
- Inchi: 1S/C4H6F2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8)
- InChI Key: KATHHSJRHUEROK-UHFFFAOYSA-N
- SMILES: FC(CCC(=O)O)F
Computed Properties
- Exact Mass: 124.03400
- Monoisotopic Mass: 124.03358575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.30000
- LogP: 1.11630
4,4-Difluorobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455975-2.5mg |
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944328-72-7 | 2.5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D455975-5mg |
4,4-difluorobutanoic acid |
944328-72-7 | 5mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D455975-25mg |
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$ 340.00 | 2022-06-05 | ||
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| eNovation Chemicals LLC | D635601-500MG |
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| eNovation Chemicals LLC | D635601-5G |
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| Enamine | EN300-90871-0.05g |
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| Enamine | EN300-90871-0.1g |
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4,4-Difluorobutanoic acid Suppliers
4,4-Difluorobutanoic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4,4-Difluorobutanoic acid
Introduction to 4,4-Difluorobutanoic Acid (CAS No. 944328-72-7)
4,4-Difluorobutanoic acid, identified by the chemical compound code CAS No. 944328-72-7, is a fluorinated carboxylic acid derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure featuring two fluorine atoms at the fourth carbon positions, exhibits distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various industrial and medicinal applications.
The molecular formula of 4,4-Difluorobutanoic acid is C₄H₆F₂O₂, reflecting its composition of four carbon atoms, six hydrogen atoms, two fluorine atoms, and two oxygen atoms. The presence of fluorine substituents significantly influences the electronic and steric properties of the molecule, making it a versatile building block for more complex chemical entities. The carboxylic acid group (-COOH) at one end of the molecule further enhances its reactivity, enabling participation in a wide range of chemical transformations such as esterification, amidation, and reduction.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity in drug molecules. 4,4-Difluorobutanoic acid fits well within this trend, offering researchers a synthetic pathway to develop novel fluorinated derivatives with potential therapeutic benefits. Its applications span across multiple domains, including agrochemicals, materials science, and pharmaceuticals.
One of the most compelling aspects of 4,4-Difluorobutanoic acid is its role as a precursor in the synthesis of more complex molecules. For instance, it can be readily converted into esters or amides through standard coupling reactions, which are pivotal in drug development. The fluorine atoms introduce rigidity and electronic effects that can modulate the bioactivity of the resulting compounds. This feature has been particularly explored in the design of protease inhibitors and kinase inhibitors, where fluorine substitution often leads to improved pharmacokinetic profiles.
Recent studies have highlighted the utility of 4,4-Difluorobutanoic acid in medicinal chemistry. A notable example involves its incorporation into small-molecule inhibitors targeting viral proteases. The fluorinated backbone provides stability against enzymatic degradation while allowing for fine-tuning of interactions with the active site residues. Such modifications have been shown to enhance drug efficacy and reduce off-target effects. Additionally, the compound has been investigated as a component in materials with specialized properties, such as liquid crystals or high-performance polymers.
The synthesis of 4,4-Difluorobutanoic acid typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods play a crucial role in constructing the desired molecular framework efficiently.
The handling and storage of 4,4-Difluorobutanoic acid require adherence to standard laboratory practices to ensure safety and maintain integrity. While it is not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during manipulation to minimize exposure risks. Storage should be conducted in a cool, dry place away from incompatible substances such as strong oxidizers or bases.
As research continues to uncover new applications for fluorinated compounds like 4,4-Difluorobutanoic acid, its significance in both academic and industrial settings is expected to grow. Collaborative efforts between chemists and biologists are likely to drive innovation in drug discovery pipelines where this compound serves as a key intermediate. The ability to modify its structure systematically will enable the development of tailored molecules addressing unmet medical needs.
In conclusion,4,4-Difluorobutanoic acid (CAS No. 944328-72-7) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features combined with its reactivity make it an indispensable tool for synthetic chemists working on cutting-edge applications ranging from medicine to advanced materials science.
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